molecular formula C12H15F3O B1530304 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-ol CAS No. 14248-28-3

2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B1530304
CAS No.: 14248-28-3
M. Wt: 232.24 g/mol
InChI Key: HLEUYWWAOKAWBG-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-ol is a tertiary alcohol featuring a trifluoromethyl-substituted aromatic ring and two methyl groups at the C2 position. Its molecular formula is C₁₂H₁₅F₃O, with a calculated molar mass of 232.24 g/mol. This compound is of interest in medicinal chemistry and material science due to its unique physicochemical profile .

Properties

IUPAC Name

2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3O/c1-11(2,8-16)7-9-3-5-10(6-4-9)12(13,14)15/h3-6,16H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEUYWWAOKAWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-ol, also known by its CAS number 109769-57-5, is a compound with significant biological activity due to the presence of the trifluoromethyl group and its structural characteristics. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-ol is C12H15F3OC_{12}H_{15}F_3O, with a molecular weight of approximately 232.24 g/mol. The trifluoromethyl group (-CF₃) enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for pharmaceutical applications.

The biological activity of this compound is largely attributed to its interaction with various biological targets. Research indicates that compounds containing trifluoromethyl groups can significantly enhance pharmacological properties, such as:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group has been shown to improve the potency of inhibitors targeting enzymes involved in metabolic pathways. For instance, studies have demonstrated increased inhibition rates against key enzymes like reverse transcriptase due to enhanced binding interactions facilitated by the trifluoromethyl moiety .
  • Serotonin Uptake Inhibition : Compounds with similar structures have been reported to inhibit serotonin uptake effectively. The presence of a para-trifluoromethyl group can increase the potency of these inhibitors significantly compared to their non-fluorinated analogs .

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Antidepressant Activity : A study focused on the antidepressant potential of compounds similar to 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-ol found that modifications in the molecular structure could enhance serotonin reuptake inhibition, suggesting potential use in treating depression .
  • Anticancer Research : Investigations into the anticancer properties revealed that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent .

Table 1: Biological Activities and Potency

Activity TypeCompound TypeIC50 (µM)Reference
Serotonin Uptake InhibitionTrifluoromethyl Phenols5 (approx.)
Enzyme InhibitionReverse Transcriptase Inhibitors10 (approx.)
CytotoxicityCancer Cell LinesVaries

Scientific Research Applications

Medicinal Chemistry

2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-ol has been investigated for its potential therapeutic applications. Its structure suggests that it may exhibit biological activity that can be harnessed for drug development.

Case Study: Antiviral Activity
Research has indicated that compounds with trifluoromethyl groups can enhance antiviral activity. A study demonstrated that derivatives of this compound exhibited activity against certain viral strains, making it a candidate for further development in antiviral therapies .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to the creation of more complex molecules.

Example: Synthesis of Fluorinated Compounds
Researchers have utilized 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-ol in the synthesis of fluorinated analogs, which are crucial in drug design due to their enhanced metabolic stability and bioavailability .

Material Science

In material science, this compound is being explored for its potential use in developing advanced materials with specific properties such as enhanced thermal stability and chemical resistance.

Application: Coatings and Polymers
The incorporation of trifluoromethyl groups into polymer matrices has been shown to improve the hydrophobicity and thermal properties of coatings, making them suitable for high-performance applications .

Table 1: Comparison of Biological Activities

CompoundActivity TypeReference
2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-olAntiviral
Trifluoromethyl derivativesAnticancer
Fluorinated polymersEnhanced stability

Table 2: Synthesis Pathways

Reaction TypeStarting MaterialsProducts
Nucleophilic substitutionTrifluoromethyl phenolFluorinated alcohols
Grignard reactionHalogenated compoundsAlcohol derivatives

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical parameters for 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-ol and its analogues:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-ol C₁₂H₁₅F₃O 232.24 CF₃-phenyl, C2-dimethyl High hydrophobicity, steric protection of -OH, potential metabolic stability
(2R)-2-Methyl-3-[4-(trifluoromethyl)phenyl]propan-1-ol C₁₁H₁₁F₃O₂ 232.20 CF₃-phenyl, C2-methyl (chiral center) Chirality influences biological activity; reduced steric bulk compared to target
3,3,3-Trifluoro-2-[4-(trifluoromethyl)phenyl]propan-1-ol C₁₀H₈F₆O 258.17 CF₃-phenyl, C2-trifluoro High electronegativity, low solubility in polar solvents
3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)propan-1-ol C₁₃H₁₂F₃NOS 287.30 CF₃-phenyl, thiazole ring Enhanced aromatic interactions; potential bioactivity due to heterocycle
2,2-Dimethyl-3-(3-tolyl)propan-1-ol C₁₂H₁₈O 178.27 3-methylphenyl (tolyl), C2-dimethyl Lower electronegativity; IFRA-approved for fragrances
3-(Diethylamino)-2,2-dimethyl-propan-1-ol C₈H₁₉NO 159.27 Diethylamino, C2-dimethyl Basic properties; used in surfactants or pharmaceuticals

Physicochemical and Functional Comparisons

Hydrophobicity and Solubility
  • The trifluoromethyl group in the target compound increases lipophilicity compared to non-fluorinated analogues like 2,2-Dimethyl-3-(3-tolyl)propan-1-ol. This property enhances membrane permeability, a critical factor in drug design .
Steric and Electronic Effects
  • The C2-dimethyl groups in the target compound provide steric shielding to the hydroxyl group, reducing susceptibility to enzymatic oxidation compared to (2R)-2-Methyl-3-[4-(trifluoromethyl)phenyl]propan-1-ol .
  • The C2-trifluoro substituent in 3,3,3-Trifluoro-2-[4-(trifluoromethyl)phenyl]propan-1-ol introduces strong electron-withdrawing effects, which may destabilize intermediates in synthetic pathways .

Stability and Reactivity

  • Limited data exist for the target compound’s thermal stability. However, analogues like 3-(Diethylamino)-2,2-dimethyl-propan-1-ol exhibit a flash point of 73.9°C, suggesting similar safety precautions for handling .
  • The CF₃ group’s electron-withdrawing nature may reduce nucleophilic reactivity at the hydroxyl group compared to non-fluorinated alcohols .

Preparation Methods

Nucleophilic Substitution on Hydroxy-Containing Precursors

One of the primary methods to prepare related trifluoromethyl-substituted propanol derivatives involves the nucleophilic substitution of hydroxy-functionalized intermediates with halogenated trifluoromethyl aromatics.

  • Reaction Conditions : A typical procedure involves reacting (±)-N-methyl-3-hydroxy-3-(phenyl)propylamine with 1-chloro-4-(trifluoromethyl)benzene in the presence of an alkaline metal hydroxide such as sodium hydroxide in dimethyl sulfoxide (DMSO) as solvent. The reaction is heated to approximately 100 °C and stirred for 4 to 20 hours. Phase transfer catalysts like tetrabutylammonium bromide may be added to enhance reaction efficiency.

  • Mechanism : The hydroxyl group is deprotonated by the base, generating a nucleophile that attacks the electrophilic aromatic halide via nucleophilic aromatic substitution, resulting in the formation of the trifluoromethyl-substituted phenoxypropylamine intermediate.

  • Yields and Purification : The reaction typically yields the desired product in high yield (e.g., 88%) after workup involving aqueous extraction, washing, drying, and recrystallization from suitable solvents such as diisopropyl ether.

  • Example Data :

Reagents Amounts Conditions Yield (%) Product Form
(±)-N-methyl-3-hydroxy-3-(phenyl)propylamine 16.5 kg (100 mol) 100 °C, 20 h, DMSO 88 (±)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine hydrochloride
Sodium hydroxide 5.6 kg (140 mol)
Tetrabutylammonium bromide 0.9 kg
1-chloro-4-(trifluoromethyl)benzene 25.2 kg (140 mol)

This method is scalable and suitable for industrial synthesis due to the use of inexpensive bases and straightforward workup.

Palladium-Catalyzed Cross-Coupling (Mizoroki–Heck Reaction) and Cascade Hydrogenation

An alternative advanced synthetic route involves palladium-catalyzed cross-coupling reactions followed by hydrogenation to afford trifluoromethyl-substituted propanol derivatives.

  • Step 1: Mizoroki–Heck Cross-Coupling

    • Reactants: 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal.

    • Catalyst: Pd(OAc)2 with tetrabutylammonium acetate as a phase transfer agent.

    • Conditions: Reaction conducted at 90 °C for 4 hours in solvents such as DMF, γ-valerolactone, or 2-methyltetrahydrofuran (2-Me-THF).

    • Outcome: Formation of a mixture containing 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene and ethyl 3-(3-trifluoromethylphenyl)propanoate.

  • Step 2: Hydrogenation

    • The crude mixture is hydrogenated under mild conditions (e.g., 0.5 MPa H2, 50 °C) using Pd/Al2O3 catalyst.

    • Catalyst recovery and reuse are feasible, enhancing process sustainability.

  • Advantages : This cascade process offers improved selectivity and yields compared to traditional methods and can be performed under microwave-assisted or conventional heating.

  • Selectivity and Solvent Effects :

Solvent Selectivity Ratio (Desired Product/Byproduct) Notes
DMF 85/15 Standard solvent
γ-Valerolactone 95/5 Greener solvent, better selectivity
2-Me-THF 93/7 Greener solvent, good selectivity
CPME 80/20 Less satisfactory
Catalyst Type Catalyst Loading (Molar Ratio) Temperature (°C) Time (h) Conversion (%) Notes
Pd/Al2O3 (0.28%) 1000:1 50 24 High Recovered catalyst used
Rh/Al2O3 (0.18%) 1000:1 50 24 Comparable Alternative catalyst
Pd/Al2O3 (0.18%) 200:1 50 6 High Shorter reaction time

This method is particularly valuable for fine-tuning product selectivity and environmental impact.

Mixed Anhydride Formation and Reduction to Alcohol

Another synthetic approach involves preparing the corresponding propenal intermediate followed by reduction to the target alcohol.

  • Step 1: Mixed Anhydride Preparation

    • React 3-(trifluoromethyl)cinnamic acid with alkyl chloroformate in the presence of a base such as triethylamine or potassium carbonate in solvents like toluene or ethyl acetate.

    • The reaction is maintained at low temperatures (-35 °C to 35 °C), with slow addition of chloroformate to control reactivity.

    • The mixed anhydride intermediate is isolated by filtration and solvent removal.

  • Step 2: Reduction

    • The mixed anhydride is reduced using aqueous sodium borohydride in tetrahydrofuran at 0-5 °C.

    • The reaction mixture is worked up by extraction and solvent removal to yield 3-[4-(trifluoromethyl)phenyl]-2-propen-1-ol.

  • Step 3: Further Functionalization

    • The aldehyde intermediate can be converted to the desired alcohol by hydrogenation using Pd/C catalyst under mild pressure and temperature.

    • Chiral auxiliaries such as (R)-1-(1-naphthyl)ethylamine can be employed to induce stereoselectivity.

  • Process Advantages :

    • Avoids harsh oxidation conditions like Swern oxidation.

    • Allows control over stereochemistry and purity.

  • Example Data :

Step Reagents & Conditions Yield (%) Notes
Mixed anhydride formation 3-(trifluoromethyl)cinnamic acid + alkyl chloroformate, base, toluene, -20 to 5 °C High Controlled addition required
Reduction NaBH4 in THF/H2O, 0-5 °C 74 Mild conditions, good yield
Hydrogenation Pd/C, 1 kg/cm² H2, 0-5 °C High Stereoselective potential

This multi-step process provides a versatile route for synthesizing the target alcohol with potential for scale-up.

Reduction of Propenone Intermediates Using Sodium Borohydride

A related method involves the reduction of propenone intermediates bearing trifluoromethyl-substituted phenyl groups.

  • Procedure :

    • 3-methylamino-1-phenyl-2-propen-1-one derivatives are reduced to the corresponding 3-methylamino-1-phenyl-1-propanol using sodium borohydride in glacial acetic acid.

    • The reaction is performed at low temperatures (1-15 °C) to control selectivity.

    • Subsequent neutralization with sodium hydroxide and extraction with ethyl acetate yields the product.

  • Advantages :

    • This single-step reduction simplifies synthesis by avoiding multiple functional group manipulations.

    • The method is compatible with various aromatic substitutions, including trifluoromethyl groups.

  • Example Reaction Conditions :

Reagent Amounts Temperature (°C) Notes
Sodium borohydride ~21 mmol 1-15 Added slowly to control reaction
3-methylamino-1-phenyl-2-propen-1-one ~3.7 mmol Starting material
Sodium hydroxide ~240 mmol Ambient Neutralization step
  • Workup : Extraction with ethyl acetate, solvent evaporation, and purification yield the desired amino alcohol intermediate, which can be further functionalized to the target trifluoromethyl-substituted propanol.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Typical Yield (%) Notes
Nucleophilic substitution on hydroxy intermediate Hydroxypropylamine, 1-chloro-4-(trifluoromethyl)benzene, NaOH, DMSO, 100 °C Simple, industrial scale, high yield ~88 Use of phase transfer catalyst
Pd-catalyzed Mizoroki–Heck + hydrogenation 1-bromo-3-(trifluoromethyl)benzene, Pd(OAc)2, nBu4NOAc, H2, Pd/Al2O3 catalyst High selectivity, greener solvents High Catalyst recovery possible
Mixed anhydride formation + reduction 3-(trifluoromethyl)cinnamic acid, alkyl chloroformate, NaBH4, Pd/C hydrogenation Mild conditions, stereoselectivity ~74 Avoids harsh oxidation
Reduction of propenone intermediates Sodium borohydride, glacial acetic acid, NaOH Single-step reduction, versatile Moderate to high Temperature control critical

Q & A

Basic: What are the primary synthetic routes for 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-ol, and what reaction conditions optimize yield?

Answer:
The compound can be synthesized via electrochemically driven cross-electrophile coupling (XEC) of alkyl halides with aryl trifluoromethyl precursors. Key steps include:

  • Precursor preparation : Start with intermediates like 1-(3,4-dimethoxyphenyl)-3-(4-(trifluoromethyl)phenyl)propan-1-ol, followed by halogenation (e.g., chlorination using thionyl chloride) .
  • Electrochemical coupling : Utilize nickel catalysts under controlled potentials to couple aryl trifluoromethyl groups with alkyl halides. This method achieves yields >85% with minimal byproducts .
  • Reduction : Alternative routes involve reducing esters (e.g., phenylacetate derivatives) with agents like lithium aluminum hydride (LiAlH₄) to form the alcohol moiety .

Advanced: How can stereochemical outcomes be optimized during synthesis, particularly for enantiomeric purity?

Answer:

  • Chiral catalysts : Use enantioselective catalysts (e.g., Rhodium-BINAP complexes) during asymmetric hydrogenation of ketone intermediates to control stereochemistry .
  • Temperature modulation : Lower reaction temperatures (e.g., −20°C) reduce racemization in intermediates.
  • Analytical validation : Confirm enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. Studies on analogs like (1R,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL show >95% ee under optimized conditions .

Basic: What analytical techniques are critical for characterizing 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-ol?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies methyl, hydroxyl, and trifluoromethyl groups. For example, the hydroxyl proton appears as a broad singlet near δ 2.5–3.5 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₂H₁₅F₃O: calculated 232.1078) .
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as seen in structurally similar compounds like 2-Methyl-1,1-diphenyl-2-[(4S)-oxazolyl]propan-1-ol .

Advanced: How can computational methods predict the compound’s physicochemical properties and reactivity?

Answer:

  • Quantum chemical modeling : Density functional theory (DFT) calculates bond dissociation energies (BDEs) for the C–F and C–O bonds, predicting stability under thermal stress .
  • QSPR models : Relate logP (octanol-water partition coefficient) to solubility and membrane permeability. For analogs like 3,3,3-Trifluoro-2-[4-(trifluoromethyl)phenyl]propan-1-ol, logP ≈ 3.2 suggests moderate hydrophobicity .
  • Molecular dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes) to guide drug design .

Advanced: How can researchers reconcile contradictions in reported reactivity data for trifluoromethyl-substituted propanols?

Answer:

  • Substituent effect analysis : Compare electron-withdrawing effects of trifluoromethyl groups at para vs. meta positions. Para-substituted analogs (e.g., 3,3,3-Trifluoro-2-[4-(trifluoromethyl)phenyl]propan-1-ol) exhibit higher acidity (pKa ~10.5) than meta-substituted derivatives (pKa ~12.2) due to resonance stabilization .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions, while protic solvents stabilize intermediates via hydrogen bonding .

Advanced: What is the mechanism of interaction between this compound and cytochrome P450 enzymes?

Answer:

  • Metabolic profiling : Incubate with human liver microsomes (HLMs) and monitor hydroxylation using LC-MS. For analogs like (1R,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL, CYP3A4 catalyzes N-demethylation with Km ≈ 15 µM .
  • Inhibition assays : Measure IC₅₀ values against CYP isoforms to assess drug-drug interaction risks. Trifluoromethyl groups often reduce metabolic clearance by steric hindrance .

Basic: How does the compound’s stability vary under different pH and temperature conditions?

Answer:

  • pH stability : Stable in neutral conditions (pH 6–8) but hydrolyzes in acidic (pH <3) or basic (pH >10) environments. Degradation products include trifluoromethylbenzoic acid derivatives .
  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at 150°C, with a 5% weight loss by 200°C .

Advanced: What structural modifications enhance bioactivity while minimizing toxicity?

Answer:

  • SAR studies : Replace the methyl group with bulkier substituents (e.g., isopropyl) to improve target binding. For example, 1-(4-Butylphenyl)-2,2,3,3,3-pentafluoropropan-1-ol shows 10-fold higher enzyme inhibition (IC₅₀ = 0.8 µM) .
  • Fluorine scanning : Introduce additional fluorine atoms at the phenyl ring to enhance metabolic stability without increasing lipophilicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-ol
Reactant of Route 2
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2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-ol

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